![molecular formula C21H22N2O3 B2444829 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid CAS No. 866151-30-6](/img/structure/B2444829.png)
2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid
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Overview
Description
“2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . A ceramic catalyst, which consists of zirconia (ZrO2) with a yttria (Y2O3) stabilized cubic structure, has been known to accelerate the transesterification of β-keto esters with primary and secondary alcohols .Molecular Structure Analysis
The molecular structure of similar compounds often contains both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 4-tert-Butylbenzenethiol has a refractive index of 1.5480, a boiling point of 238 °C, and a density of 0.964 g/mL at 25 °C .Scientific Research Applications
a. Anti-Inflammatory Activity: 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-1β) in macrophages, potentially making it useful in treating inflammatory conditions .
b. Neuroprotective Potential: The compound’s γ-aminobutyric acid (GABA) pharmacophore suggests neuroprotective properties. It may modulate GABAergic pathways, making it relevant for neurodegenerative diseases or brain injury research.
Agrochemical Applications
Considering its structure, this compound might find applications in agriculture:
a. Plant Protection Agents: Derivatives of 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid could serve as novel plant protection agents. Their synthesis and evaluation against pests and pathogens warrant investigation .
Materials Science and Thermal Stability
The compound’s protective role in materials is intriguing:
a. Thermal Stabilizers: In polymer matrices, this compound may enhance thermal stability. Its presence could prevent degradation during processing or use .
Organic Synthesis and Medicinal Chemistry
The tert-butyl substitution pattern opens up synthetic possibilities:
a. Diverse Synthesis Routes: Researchers can explore novel synthetic routes using this compound as a building block. Its unique structure may lead to valuable derivatives for drug discovery .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-[(4-tert-butylphenyl)methyl]-4-oxophthalazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)15-10-8-14(9-11-15)13-23-20(26)17-7-5-4-6-16(17)18(22-23)12-19(24)25/h4-11H,12-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLMGHNOUKUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid |
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